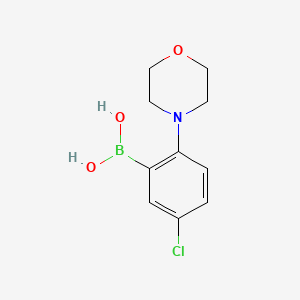

(5-Chloro-2-morpholinophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Chloro-2-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 2377605-70-2. It has a molecular weight of 241.48 and its IUPAC name is this compound .

Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of borinic acid derivatives can be achieved by transmetalation with ArBBr2 .Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by various polyols . The research quantifies the ability of the polyols to form boronate esters with the model compounds and to determine the effect that this formation has on the pKa and solubility of the boronate compound .Aplicaciones Científicas De Investigación

Fluorescence-Based Sensing

Development of Fluorescent Probes

A study outlined the synthesis and application of a borondipyrromethene-based Zn^2+ fluorescent probe, showcasing the ability of boronic acid derivatives to act as selective sensors for metal ions due to their chelating capabilities. The probe demonstrated high Zn^2+ selectivity with enhanced emission, highlighting the potential for developing sensitive and selective sensors for biological and environmental monitoring (Zhao et al., 2012).

Ratiometric Detection of Hypochlorite Ion

Research into novel water-soluble styrylquinolinium boronic acids has led to the development of a ratiometric reagent for the rapid detection of hypochlorite ions. This application is crucial for environmental monitoring and healthcare, as hypochlorite is an important reactive oxygen species in biological systems (Wang et al., 2013).

Organic Synthesis and Catalysis

Suzuki-Miyaura Coupling Reactions

A study introduced a new palladium precatalyst that facilitates fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. This breakthrough enables the use of these challenging substrates in coupling reactions, significantly expanding the toolbox for synthetic chemists in drug development and materials science (Kinzel et al., 2010).

Biomedical Applications

Pharmaceutical Agents

Boronic acid compounds have been extensively studied for their potential as enzyme inhibitors, cancer therapy agents, and biomolecule mimics. Their unique reactivity and ability to form stable complexes with biologically relevant molecules make them promising candidates for developing new therapeutic agents (Yang et al., 2003).

Polymer-Based Applications

Boronic acid-containing polymers have shown promise in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment. The unique properties of boronic acids, such as their reversible binding to diols and responsiveness to environmental changes, enable the design of smart materials for drug delivery and diagnostic applications (Cambre & Sumerlin, 2011).

Direcciones Futuras

Boronic acids are increasingly utilized in diverse areas of research . This includes the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction . In SM coupling, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst .

Biochemical Pathways

The compound’s involvement in sm coupling reactions suggests it plays a role in the synthesis of biologically active molecules .

Pharmacokinetics

It’s known that the compound should be stored in refrigerated conditions, indicating that its stability and bioavailability may be temperature-dependent .

Result of Action

Given its role in sm coupling reactions, it likely contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid. For instance, the compound’s storage temperature can affect its stability . Additionally, the efficacy of its transmetalation reaction in SM coupling may be influenced by the presence of other substances, such as a metal catalyst .

Propiedades

IUPAC Name |

(5-chloro-2-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMYZJKPFWQQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)N2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2993188.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2993190.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)

![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)

![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)